![molecular formula C23H22F4N6O2 B612231 (4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one CAS No. 1628805-46-8](/img/structure/B612231.png)
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one
Übersicht
Beschreibung
IDH305 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1; IC50s = 27, 28, and 6,140 nM for recombinant IDH1R132H, IDH1R132C, and wild-type IDH1, respectively). It reduces R-2-hydroxyglutarate (2-HG) production, a marker of mutant IDH1 activity, and inhibits growth of MCF-10A-IDH1R132H/+ cells in a concentration-dependent manner but has no effect on HCT116 cells expressing mutant IDH2. IDH305 (200 mg/kg) reduces the concentration of tumor 2-HG in an HCT116-IDH1R132H/+ mouse xenograft model. It also suppresses 2-HG production and reduces tumor progression in an HMEX2838-IDH1R132C patient-derived melanoma mouse xenograft model when administered at a dose of 300 mg/kg.
IDH305 is an inhibitor of the citric acid cycle enzyme isocitrate dehydrogenase [NADP] cytoplasmic (isocitrate dehydrogenase 1; IDH1) with mutations at residue R132 (IDH1(R132)), with potential antineoplastic activity. Upon administration, IDH305 specifically inhibits IDH1(R132) mutant forms in the cytoplasm, which inhibits the formation of the oncometabolite 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH1(R132)-expressing tumor cells.
Wissenschaftliche Forschungsanwendungen
Oncology: Targeted Cancer Therapy
IDH-305 has shown promise as a targeted therapy for cancers with specific mutations in the isocitrate dehydrogenase (IDH) gene. It is a potent, orally available, mutant-selective, allosteric IDH1 inhibitor . In clinical trials, IDH-305 has been evaluated for its efficacy in treating advanced malignancies, including relapsed/refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) that harbor IDH1 R132 mutations .
Hematology: Treatment of Myeloproliferative Neoplasms
Patients with IDH1/2-mutated post–myeloproliferative neoplasm AML have been treated with IDH inhibitors like IDH-305. These inhibitors have shown significant clinical responses and have been used in combination with other drugs such as ruxolitinib (JAK1/2 inhibitor), venetoclax (BCL-2 inhibitor), and hypomethylating agents (azacitidine, decitabine) .
Immunotherapy: Modulating Immune Response
Research suggests that IDH mutations can mediate immune-cell infiltration and function by modulating immune-checkpoint gene expression and chemokine secretion. IDH-305 could potentially influence the immune response in tumor environments, making it a candidate for immunotherapeutic applications .
Neurology: Glioma Treatment
IDH-305 has been part of clinical trials focusing on gliomas, which are brain tumors that often carry IDH1 mutations. By inhibiting the mutant IDH1 enzyme, IDH-305 suppresses the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is implicated in tumorigenesis .
Metabolic Disorders: Exploring Metabolic Pathways
The compound’s ability to inhibit the IDH1 enzyme also makes it relevant for studying metabolic pathways in various diseases. By affecting the interconversion of isocitrate and α-ketoglutarate, researchers can explore the role of these metabolites in different disorders .
Pharmacokinetics and Pharmacodynamics
IDH-305’s pharmacokinetic and pharmacodynamic characteristics are crucial for determining its dosage and therapeutic window. Ongoing studies aim to evaluate these properties to optimize its use in clinical settings .
Molecular Biology: Enzyme Inhibition Studies
As a selective inhibitor of the IDH1 enzyme, IDH-305 serves as a tool for molecular biologists to understand the enzyme’s role in cellular processes and its implications in various diseases .
Wirkmechanismus
Target of Action
IDH-305 is an orally available, mutant-selective, and brain-penetrant inhibitor . It primarily targets the Isocitrate Dehydrogenase 1 (IDH1) enzyme . This enzyme plays a crucial role in the tricarboxylic acid cycle (TAC), a key metabolic pathway . Specifically, IDH-305 targets the IDH1 (R132) mutation .
Mode of Action
IDH-305 interacts with its target, the mutant IDH1 enzyme, in a specific manner. It acts as an allosteric inhibitor , meaning it binds to a site on the enzyme different from the active site, leading to a change in the enzyme’s conformation and activity. This interaction suppresses the mutant IDH1-dependent production of 2-hydroxyglutarate (2-HG), an oncometabolite that promotes tumorigenesis .
Biochemical Pathways
The primary biochemical pathway affected by IDH-305 is the tricarboxylic acid cycle (TAC) . Mutations in the IDH1 enzyme, specifically at the 132nd amino acid residue (R132*), result in the cellular accumulation of the oncometabolite, 2-hydroxyglutarate (2-HG) . By inhibiting the mutant IDH1 enzyme, IDH-305 reduces the production of 2-HG, thereby affecting the downstream effects of this oncometabolite .
Pharmacokinetics
IDH-305 exhibits rapid absorption with a median T max ranging from 1 to 4 hours following administration . The mean half-life (T 1/2) is approximately 4 to 10 hours across the dose levels . Interpatient variability is moderate, and exposure increases with dose in a less than dose-proportional manner . Most patients demonstrated target engagement with a reduction in 2-HG concentration at all doses .
Result of Action
The primary molecular effect of IDH-305 is the suppression of 2-HG production, which is a direct result of its inhibitory action on the mutant IDH1 enzyme . On a cellular level, this leads to a decrease in cell proliferation . In clinical studies, complete remission or remission with incomplete count recovery occurred in a significant proportion of patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .
Action Environment
The action, efficacy, and stability of IDH-305 can be influenced by various environmental factors. These include the presence of the specific IDH1 (R132) mutation, the cellular environment, and the patient’s overall health status
Eigenschaften
IUPAC Name |
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDPJCUIKLTDU-SUNYJGFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one | |
CAS RN |
1628805-46-8 | |
Record name | IDH-305 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDH-305 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.